N-[3-(2-chloropyridine-3-sulfonamido)phenyl]acetamide
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Overview
Description
N-[3-(2-chloropyridine-3-sulfonamido)phenyl]acetamide is a chemical compound with the molecular formula C13H12ClN3O3S and a molecular weight of 325.77 g/mol. This compound is characterized by the presence of a chloropyridine moiety and a sulfonamide group, which are known for their significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chloropyridine-3-sulfonamido)phenyl]acetamide typically involves the reaction of 2-chloropyridine-3-sulfonamide with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures, followed by a period of standing at room temperature to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-chloropyridine-3-sulfonamido)phenyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
N-[3-(2-chloropyridine-3-sulfonamido)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-[3-(2-chloropyridine-3-sulfonamido)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The chloropyridine moiety can enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
2-chloropyridine-3-sulfonamide: A related compound with similar structural features but lacking the acetamide group.
N-[3-(2-bromopyridine-3-sulfonamido)phenyl]acetamide: A bromine-substituted analog with potentially different reactivity and biological activity.
Uniqueness
N-[3-(2-chloropyridine-3-sulfonamido)phenyl]acetamide is unique due to the combination of its chloropyridine and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
IUPAC Name |
N-[3-[(2-chloropyridin-3-yl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-9(18)16-10-4-2-5-11(8-10)17-21(19,20)12-6-3-7-15-13(12)14/h2-8,17H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAAFKDVLMILNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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